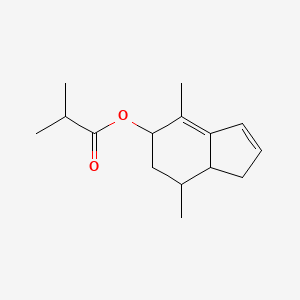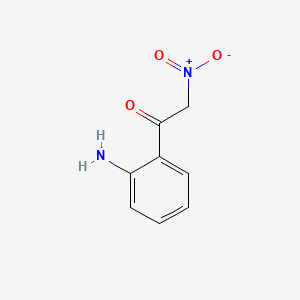
Benzimidazole, 4-bromo-5-chloro-6-fluoro-2-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzimidazole, 4-bromo-5-chloro-6-fluoro-2-(trifluoromethyl)- is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various reagents. For the specific compound , the synthesis might involve:
Condensation Reaction: o-Phenylenediamine reacts with a suitable aldehyde or ketone in the presence of an acid catalyst.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods: Industrial production of such compounds often involves multi-step synthesis with high yields and purity. The process may include:
Batch Processing: Sequential addition of reagents and purification steps.
Continuous Flow Synthesis: For large-scale production, continuous flow reactors can be used to enhance efficiency and scalability.
Types of Reactions:
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially for introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents (e.g., bromine, chlorine), trifluoromethylating agents.
Major Products:
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Introduction of various functional groups, enhancing biological activity.
Scientific Research Applications
Benzimidazole derivatives, including 4-bromo-5-chloro-6-fluoro-2-(trifluoromethyl)-, have a wide range of applications:
Chemistry: Used as intermediates in organic synthesis and as ligands in coordination chemistry.
Biology: Studied for their antimicrobial, antiviral, and antiparasitic activities.
Medicine: Potential therapeutic agents for treating cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of benzimidazole derivatives often involves:
Molecular Targets: Interaction with enzymes, receptors, and nucleic acids.
Comparison with Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
4,6-Dibromo-2-mercaptobenzimidazole: Known for its antimicrobial properties.
2-Trifluoromethylbenzimidazole: Exhibits significant antiviral activity.
Uniqueness: The presence of multiple halogen atoms and a trifluoromethyl group in 4-bromo-5-chloro-6-fluoro-2-(trifluoromethyl)-benzimidazole enhances its chemical stability and biological activity, making it a unique and potent compound for various applications .
Properties
CAS No. |
89457-11-4 |
|---|---|
Molecular Formula |
C8H2BrClF4N2 |
Molecular Weight |
317.46 g/mol |
IUPAC Name |
4-bromo-5-chloro-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C8H2BrClF4N2/c9-4-5(10)2(11)1-3-6(4)16-7(15-3)8(12,13)14/h1H,(H,15,16) |
InChI Key |
LQPBTVYGNVQAED-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=C1F)Cl)Br)N=C(N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Acetamide,N-[3-(hydroxymethyl)-4-methyl-2-thienyl]-](/img/structure/B13778200.png)


![1-[2-(3,5-dichloro-2-methoxyphenyl)ethyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B13778215.png)




![4-[(3-Fluorophenyl)methylene]-2-methyl-5(4H)-oxazolone](/img/structure/B13778237.png)


